molecular formula C23H17F3N2O2S B2950534 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile CAS No. 625376-82-1

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B2950534
CAS No.: 625376-82-1
M. Wt: 442.46
InChI Key: KGYAEIQNBAUPRL-UHFFFAOYSA-N
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Description

This compound features a nicotinonitrile core substituted with a 2,3-dihydro-1,4-benzodioxin ring at position 6, a phenethylsulfanyl group at position 2, and a trifluoromethyl group at position 2. Key structural attributes include:

  • 2,3-Dihydro-1,4-benzodioxin: A bicyclic ether known to enhance metabolic stability and influence pharmacokinetics .
  • Phenethylsulfanyl: A lipophilic thioether group that may modulate receptor binding and solubility.
  • Trifluoromethyl: A bioisostere that improves binding affinity and resistance to oxidative metabolism.
  • Nicotinonitrile core: Commonly associated with kinase inhibition or enzyme modulation due to its electron-withdrawing nitrile group.

Properties

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-phenylethylsulfanyl)-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17F3N2O2S/c24-23(25,26)18-13-19(16-6-7-20-21(12-16)30-10-9-29-20)28-22(17(18)14-27)31-11-8-15-4-2-1-3-5-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGYAEIQNBAUPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NC(=C(C(=C3)C(F)(F)F)C#N)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological assays, and the implications of its activity in pharmacological contexts.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general method includes:

  • Formation of the Benzodioxin Core : The initial step involves the synthesis of 2,3-dihydro-1,4-benzodioxin-6-amine through a reaction involving appropriate aniline derivatives and dioxin precursors.
  • Nicotinonitrile Derivation : The introduction of the nicotinonitrile moiety is achieved through nucleophilic substitution reactions.
  • Thioether Formation : The phenethylsulfanyl group is introduced via a thioether formation reaction, which enhances the lipophilicity and may influence biological activity.

The detailed synthetic pathway can be summarized in a reaction scheme as follows:

StepReaction TypeReagentsConditions
1Nucleophilic substitution2,3-dihydro-1,4-benzodioxin-6-amine + alkyl halideBase, DMF
2Electrophilic substitutionNicotinonitrile + benzodioxin derivativeAcidic conditions
3Thioether formationPhenethylsulfanyl chloride + intermediateBase

Antioxidant Properties

Research indicates that compounds similar to This compound exhibit significant antioxidant activities. For instance, studies have shown that related benzodioxins can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Cytotoxicity

In vitro studies on various cancer cell lines have demonstrated that this compound exhibits cytotoxic effects. For example, compounds with similar structural motifs have shown high cytotoxicity against human promyelocytic leukemia HL-60 cells . The mechanism appears to involve the generation of reactive oxygen species (ROS), which induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promising results in inhibiting lipoxygenase enzymes, which are implicated in inflammatory processes . This inhibition suggests potential therapeutic applications in treating conditions like asthma and arthritis.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Case Study 1 : A study investigated the effects of related compounds on HL-60 cells and found that they induced apoptosis through ROS generation. The structure-activity relationship (SAR) indicated that modifications to the benzodioxin core significantly affected potency.
  • Case Study 2 : Another study focused on the anti-inflammatory properties of derivatives containing the benzodioxin moiety. The results showed a dose-dependent inhibition of lipoxygenase activity, suggesting therapeutic potential for inflammatory diseases.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound involves several steps, typically starting from readily available precursors such as 2,3-dihydro-1,4-benzodioxin and various phenethyl derivatives. The synthetic route often includes:

  • Formation of the benzodioxin moiety : This is achieved through cyclization reactions involving appropriate aromatic precursors.
  • Introduction of the trifluoromethyl group : This functional group is often introduced via electrophilic fluorination or other fluorination techniques.
  • Final coupling reactions : The final compound is obtained through coupling reactions with nicotinonitrile derivatives.

Biological Activities

Research indicates that compounds containing the benzodioxin structure exhibit significant biological activities, including:

  • Antioxidant Properties : Studies have shown that related compounds can inhibit lipid peroxidation, suggesting potential applications in preventing oxidative stress-related diseases .
  • Antibacterial Activity : Some derivatives of benzodioxin have demonstrated efficacy against various bacterial strains. For instance, sulfonamide derivatives have been synthesized and tested for their antibacterial properties .
  • Calcium Channel Blockade : Certain benzodioxin derivatives have been reported to exhibit calcium antagonist properties, which may be beneficial in treating cardiovascular diseases .

Therapeutic Potential

The therapeutic potential of 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(phenethylsulfanyl)-4-(trifluoromethyl)nicotinonitrile can be categorized into several areas:

Antimicrobial Agents

Due to its structural features, this compound may serve as a lead structure for developing new antimicrobial agents. The presence of the sulfanyl group enhances its interaction with bacterial enzymes, potentially leading to effective inhibition of bacterial growth.

Antioxidants

Given its ability to inhibit lipid peroxidation, this compound could be explored as a novel antioxidant agent in formulations aimed at reducing oxidative damage in cells.

Neurological Applications

Research into related compounds suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Type 2 diabetes. Some derivatives have shown promise in enzyme inhibition relevant to these conditions .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of similar compounds:

Study ReferenceCompoundKey Findings
N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-chlorobenzenesulfonamideExhibited significant antibacterial activity against various strains.
N-(alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxan-6-yl)-4-methylbenzenesulfonamidesDemonstrated enzyme inhibition against lipoxygenase.
Various sulfonamide derivativesShowed potential as therapeutic agents with good antibacterial properties.

Chemical Reactions Analysis

Hydrolysis of the Nitrile Group

The nitrile moiety in the compound is susceptible to hydrolysis under basic or acidic conditions. For example, analogous nicotinonitrile derivatives (e.g., 4-(trifluoromethyl)nicotinonitrile) undergo hydrolysis to yield carboxylic acids when treated with aqueous NaOH at 100°C, followed by acidification with HCl .

Example Reaction Pathway:

6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrileHCl acidification NaOH H2O 100 C6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinic acid\text{6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrile}\xrightarrow[\text{HCl acidification }]{\text{NaOH H}_2\text{O 100 C}}\text{6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinic acid}

Key Data:

Reaction StepConditionsYieldReference
Nitrile hydrolysis150 g NaOH, 500 mL H<sub>2</sub>O, 100°C98.3% (analog)

Nucleophilic Substitution at the Sulfur Atom

The phenethylsulfanyl (-S-CH<sub>2</sub>CH<sub>2</sub>Ph) group may participate in nucleophilic substitution reactions. Similar sulfanyl-substituted compounds (e.g., N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide) react with electrophiles like 2-bromoacetamides in dimethylformamide (DMF) using LiH as a base .

Example Reaction Pathway:

6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrileLiH DMFR XSubstituted product R alkyl aryl \text{6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrile}\xrightarrow[\text{LiH DMF}]{\text{R X}}\text{Substituted product R alkyl aryl }

Key Findings:

  • LiH in DMF facilitates deprotonation and substitution at sulfur .

  • Yields for analogous substitutions range from 50–75% .

Electrophilic Aromatic Substitution

The electron-rich 2,3-dihydro-1,4-benzodioxin ring may undergo electrophilic substitution (e.g., nitration, halogenation). While direct evidence is limited, structurally related benzodioxin derivatives exhibit reactivity at the 6-position due to electron-donating oxygen atoms .

Hypothetical Reaction:

6 2 3 Dihydro 1 4 benzodioxin 6 yl HNO3/H2SO4Nitro substituted derivative\text{6 2 3 Dihydro 1 4 benzodioxin 6 yl }\xrightarrow[\text{HNO}_3/\text{H}_2\text{SO}_4]{}\text{Nitro substituted derivative}

Considerations:

  • Steric hindrance from the trifluoromethyl group may direct substitution to specific positions .

Radical Reactions

The trifluoromethyl group is generally stable under radical conditions, but the sulfur atom in the phenethylsulfanyl group may participate in radical-mediated processes. For example, benzo triazinyl radicals form via oxidative cyclization of amidrazones, suggesting potential for radical intermediates in related systems .

Potential Application:

  • Controlled radical polymerization or C–S bond cleavage under UV/oxidizing conditions.

Cross-Coupling Reactions

The pyridine core and sulfur substituent may enable palladium-catalyzed cross-coupling. For instance, Suzuki-Miyaura coupling could replace the phenethylsulfanyl group with aryl boronic acids .

Example Reaction:

6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrilePd PPh3 4,Na2CO3Ar B OH 2Aryl substituted derivative\text{6 2 3 Dihydro 1 4 benzodioxin 6 yl 2 phenethylsulfanyl 4 trifluoromethyl nicotinonitrile}\xrightarrow[\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3]{\text{Ar B OH }_2}\text{Aryl substituted derivative}

Key Data:

  • Analogous pyridine couplings achieve yields of 60–85% .

Stability and Degradation Pathways

  • Photodegradation: The benzodioxin ring may undergo photooxidation, forming quinone-like structures .

  • Thermal Stability: Trifluoromethyl groups enhance thermal stability, but the nitrile may decompose above 200°C .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Analogues Containing the Benzodioxin Ring

The benzodioxin moiety is a recurring feature in bioactive compounds. Below is a comparative analysis:

Compound Name Core Structure Key Substituents Biological Activity SAR Insights References
Target Compound Nicotinonitrile 6-benzodioxin, 2-phenethylsulfanyl, 4-CF₃ Research use (activity unspecified) CF₃ enhances stability; thioether increases lipophilicity
3',4'-(1",4"-Dioxino)flavone (4f) Flavone Benzodioxin fused to flavone Antihepatotoxic (comparable to silymarin) Benzodioxin enhances hepatoprotective effects
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid Benzodioxin, acetic acid Antiinflammatory (potency ≈ Ibuprofen) Carboxylic acid critical for COX inhibition
Key Observations:

Benzodioxin Role :

  • In 4f , the benzodioxin ring enhances antihepatotoxic activity by mimicking silybin’s structure, a natural hepatoprotective agent .
  • In the acetic acid derivative , the benzodioxin contributes to antiinflammatory effects, likely by stabilizing interactions with cyclooxygenase (COX) enzymes .
  • In the target compound, the benzodioxin may improve metabolic stability but requires further study to confirm therapeutic targets.

Substituent Impact: The trifluoromethyl group in the target compound contrasts with the acetic acid in or the hydroxy methyl in 4g , suggesting divergent mechanisms (e.g., kinase inhibition vs. COX or antioxidant pathways).

Structure-Activity Relationship (SAR) Trends

  • Positional Sensitivity : In flavones (e.g., 4f, 4g), substitution at the 2" position of the dioxane ring significantly boosts activity . For the target compound, the 4-trifluoromethyl and 2-phenethylsulfanyl positions are likely critical for target engagement.
  • Electron-Withdrawing Groups : The nitrile and CF₃ groups in the target compound may enhance binding to electron-deficient enzyme active sites, a feature absent in benzodioxin-flavones or carboxylic acids.

Q & A

Q. Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., trifluoromethyl at C4, phenethylsulfanyl at C2). For example, ¹H NMR of similar nicotinonitriles shows aromatic proton splitting patterns (δ 7.35–8.42 ppm) and amine peaks (δ ~6.28 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS validates molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • X-ray crystallography : Resolves stereochemical ambiguities, particularly for benzodioxin and sulfanyl moieties .
  • Elemental analysis : Confirms C, H, N, S, and F content within ±0.3% deviation .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents (e.g., trifluoromethyl, phenethylsulfanyl) on biological activity?

Q. Methodological Answer :

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing trifluoromethyl with -CF₂H or -CN) and compare bioactivity (e.g., enzyme inhibition assays) .
  • Computational modeling : Use density functional theory (DFT) to calculate electronic effects (e.g., trifluoromethyl’s electron-withdrawing nature) and molecular docking to predict binding affinities .
  • Pharmacophore mapping : Identify critical moieties (e.g., benzodioxin’s lipophilicity, sulfanyl’s hydrogen-bonding capacity) using 3D-QSAR models .

Advanced Question: How can contradictory solubility data across studies be resolved?

Methodological Answer :
Contradictions often arise from solvent polarity, temperature, or polymorphic forms. A systematic approach includes:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 1–10) using UV-Vis spectroscopy .
  • Thermodynamic analysis : Measure solubility vs. temperature (Van’t Hoff plots) to identify enthalpy-driven vs. entropy-driven dissolution .
  • Polymorph characterization : Use differential scanning calorimetry (DSC) and PXRD to detect crystalline forms affecting solubility .

Basic Question: What safety protocols are essential for handling nitrile-containing compounds during synthesis?

Q. Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of volatile nitriles .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles prevent dermal contact .
  • Waste disposal : Neutralize nitrile waste with alkaline permanganate solutions before disposal .
  • Emergency measures : Keep amyl nitrite capsules on hand for cyanide poisoning risk during degradation .

Advanced Question: How can computational tools predict metabolic stability and toxicity profiles?

Q. Methodological Answer :

  • Metabolism prediction : Use software like Schrödinger’s ADMET Predictor or SwissADME to identify cytochrome P450 oxidation sites (e.g., benzodioxin ring) .
  • Toxicity screening : Apply Derek Nexus or ProTox-II to assess mutagenicity (e.g., nitrile group’s potential for cyanide release) .
  • In silico degradation : Simulate hydrolytic pathways (e.g., trifluoromethyl stability under acidic conditions) using Gaussian or ORCA .

Advanced Question: What strategies resolve discrepancies in biological assay results (e.g., IC₅₀ variability)?

Q. Methodological Answer :

  • Assay standardization : Use internal controls (e.g., reference inhibitors) and validate cell line viability (MTT assays) .
  • Buffer optimization : Adjust pH and ionic strength to match physiological conditions, as trifluoromethyl groups are pH-sensitive .
  • Data normalization : Apply statistical models (e.g., Z-score) to account for batch effects .

Basic Question: How to scale up synthesis while maintaining yield and purity?

Q. Methodological Answer :

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., nitro reductions) .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression and intermediates .
  • Crystallization engineering : Use anti-solvent addition (e.g., water in DMSO) to control particle size and purity .

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